molecular formula C9H9BrFNO2 B14865824 4-Bromo-2-fluorophenyl-DL-alanine

4-Bromo-2-fluorophenyl-DL-alanine

Cat. No.: B14865824
M. Wt: 262.08 g/mol
InChI Key: KZAUDROQLRSXNH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl-DL-alanine is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of alanine, an amino acid, and contains both bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorophenyl-DL-alanine typically involves the introduction of bromine and fluorine atoms onto a phenylalanine scaffold. One common method is the halogenation of phenylalanine derivatives using brominating and fluorinating agents under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorophenyl-DL-alanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-Bromo-2-fluorophenyl-DL-alanine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenylalanine: Similar in structure but lacks the DL configuration.

    4-Bromo-2-chlorophenylalanine: Contains a chlorine atom instead of fluorine.

    4-Fluoro-2-bromophenylalanine: The positions of bromine and fluorine are swapped.

Uniqueness

4-Bromo-2-fluorophenyl-DL-alanine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-(4-bromo-2-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14)

InChI Key

KZAUDROQLRSXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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